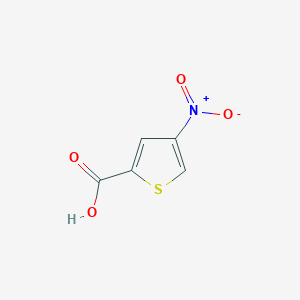

Ácido 4-Nitro-2-tiofencarboxílico

Descripción general

Descripción

4-Nitro-2-thiophenecarboxylic acid is a chemical compound belonging to the class of organic compounds known as thiophenes. It has various applications in chemical synthesis and materials science.

Synthesis Analysis

- Xue et al. (2015) synthesized a derivative of thiophene-2,5-dicarboxylic acid, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), which is structurally related to 4-nitro-thiophene-2-carboxylic acid (Xue, L., Li, Z., Ma, L., & Wang, L., 2015).

Molecular Structure Analysis

- The structural analysis of the synthesized compounds in the study by Xue et al. (2015) reveals various dimensional networks and hydrogen-bonded architectures, providing insights into the molecular structure of related compounds (Xue, L., et al., 2015).

Chemical Reactions and Properties

- Androsov and Neckers (2007) explored the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce intermediates reacting with nucleophiles, forming esters or amides related to the aryl-substituted thioacetic acid. This is relevant to the chemical behavior of 4-nitro-2-thiophenecarboxylic acid and its derivatives (Androsov, D. A., & Neckers, D., 2007).

Physical Properties Analysis

- Brown et al. (1969) conducted a study on nitration of benzo[b]thiophen-3-carboxylic acid, which is closely related to 4-nitro-2-thiophenecarboxylic acid. The study provides insights into the physical properties of the nitro derivatives of thiophenecarboxylic acids (Brown, I., Reid, S. T., et al., 1969).

Chemical Properties Analysis

- Srinivasan et al. (2016) explored the synthesis and properties of salts of 4-nitrophenylacetic acid, a compound structurally similar to 4-nitro-2-thiophenecarboxylic acid. The study provides valuable information on the chemical properties, including reactivity and stability, of related nitro-functionalized compounds (Srinivasan, B. R., Dhavskar, K. T., & Näther, C., 2016).

Aplicaciones Científicas De Investigación

Polímeros de coordinación e ingeniería de cristales

Los investigadores han explorado el ácido 4-nitro-2-tiofencarboxílico en el contexto de los polímeros de coordinación. Estos materiales exhiben propiedades estructurales fascinantes y encuentran aplicaciones en catálisis, almacenamiento de gases y detección. Al combinar 4-NTCA con iones metálicos adecuados, los científicos crean intrincadas redes de coordinación con posibles usos en nanotecnología y ciencia de materiales .

Acetilación reductora

El compuesto se somete a acetilación reductora cuando se trata con hierro reducido en una mezcla de ácido acético y anhídrido acético. Esta reacción conduce a la formación de ácidos 4-acetilamino-2-tiofencarboxílicos o sus ésteres. Estos derivados pueden tener aplicaciones en síntesis orgánica y química medicinal .

Safety and Hazards

4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of pharmaceutical compounds .

Mode of Action

The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .

Biochemical Pathways

It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .

Pharmacokinetics

It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light .

Análisis Bioquímico

Biochemical Properties

It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

Cellular Effects

Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.

Molecular Mechanism

It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.

Propiedades

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?

A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.

Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?

A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)